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molecular formula C11H8Cl2N2 B1371281 4-Chloro-6-(2-chlorobenzyl)pyrimidine

4-Chloro-6-(2-chlorobenzyl)pyrimidine

Cat. No. B1371281
M. Wt: 239.1 g/mol
InChI Key: FKGJEAGWFLSXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291730B2

Procedure details

In 10 ml of tetrahydrofuran was suspended 1.3 g of zinc (powder), to which dibromoethane (2 drops) was added. The mixture was heated under reflux for 5 minutes, to which trimethylsilane chloride was added. The mixture was further heated under reflux for 5 minutes, to which a solution of 2.1 g of 2-chlorobenzyl bromide dissolved in 20 ml of tetrahydrofuran was slowly added with heating under reflux, followed by stirring for 20 minutes. (The solution thus obtained is referred to as solution C). In 10 ml of tetrahydrofuran were suspended 1.5 g of 4,6-dichloropyrimidine and 0.1 g of dichlorobistriphenylphosphine palladium, to which the above solution C was added, followed by heating under reflux for 3 hours and further stirring at room temperature for 12 hours. The reaction mixture was then poured into water and extracted three times with ethyl acetate. The organic layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.84 g of 4-chloro-6-(2-chlorobenzyl)pyrimidine.
Name
trimethylsilane chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Five
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
dichlorobistriphenylphosphine palladium
Quantity
0.1 g
Type
reactant
Reaction Step Eight
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
10 mL
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Cl-].C[SiH](C)C.[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9]Br.[Cl:15][C:16]1[CH:21]=[C:20](Cl)[N:19]=[CH:18][N:17]=1.O>O1CCCC1.BrC(Br)C.[Zn]>[Cl:15][C:16]1[CH:21]=[C:20]([CH2:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[Cl:6])[N:19]=[CH:18][N:17]=1 |f:0.1|

Inputs

Step One
Name
trimethylsilane chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C[SiH](C)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=C(CBr)C=CC=C1
Step Six
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Eight
Name
dichlorobistriphenylphosphine palladium
Quantity
0.1 g
Type
reactant
Smiles
Step Nine
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Eleven
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrC(C)Br

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further heated
ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
(The solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
further stirring at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC=NC(=C1)CC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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